Etiprednol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

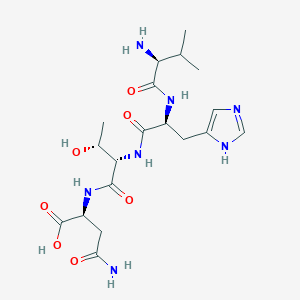

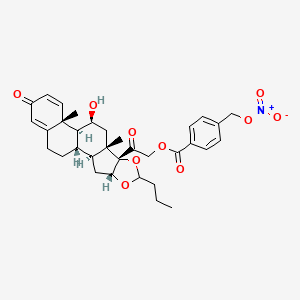

Etiprednol dicloacetate is a synthetic glucocorticoid corticosteroid known for its anti-inflammatory properties. It is a second-generation soft corticosteroid designed using retrometabolic principles. This compound has been investigated for its potential use in treating asthma and Crohn’s disease due to its ability to decrease cytokine production and attenuate the proliferation of blood mononuclear cells .

Preparation Methods

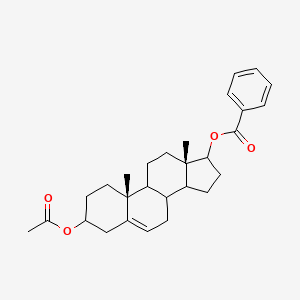

The synthesis of etiprednol dicloacetate involves a three-step chemical process starting from prednisolone. The steps are as follows :

Oxidation: The pregnane side chain of prednisolone is oxidized to Δ1-cortienic acid using sodium metaperiodate.

Acylation: The 17α-hydroxy group of Δ1-cortienic acid is acylated with dichloroacetyl chloride to yield the intermediate compound.

Esterification: The 17β-carboxy group of the intermediate is esterified with ethyl iodide in the presence of potassium carbonate in dimethylformamide to produce this compound dicloacetate.

This synthetic route has been optimized for industrial production, allowing the process to be scaled up to the kilogram level .

Chemical Reactions Analysis

Etiprednol dicloacetate undergoes several types of chemical reactions, including:

Oxidation: The oxidation of the pregnane side chain to Δ1-cortienic acid.

Acylation: The acylation of the 17α-hydroxy group with dichloroacetyl chloride.

Esterification: The esterification of the 17β-carboxy group with ethyl iodide.

Common reagents used in these reactions include sodium metaperiodate, dichloroacetyl chloride, ethyl iodide, and potassium carbonate. The major products formed from these reactions are the intermediate compounds leading to the final product, this compound dicloacetate .

Scientific Research Applications

Etiprednol dicloacetate has been extensively studied for its anti-inflammatory properties. It has shown potential in the treatment of asthma and Crohn’s disease by reducing cytokine production and inhibiting the proliferation of blood mononuclear cells . Additionally, it has been investigated for its use in other inflammatory conditions and immune system disorders .

In the field of chemistry, this compound dicloacetate serves as a model compound for studying the design and synthesis of soft corticosteroids. Its unique structure and pharmacophore have provided insights into the development of safer and more effective corticosteroids .

Mechanism of Action

Etiprednol dicloacetate exerts its effects by acting as a glucocorticoid receptor agonist. It binds to the glucocorticoid receptor, leading to the activation of anti-inflammatory pathways and the suppression of pro-inflammatory cytokine production. This mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs) in the DNA .

Comparison with Similar Compounds

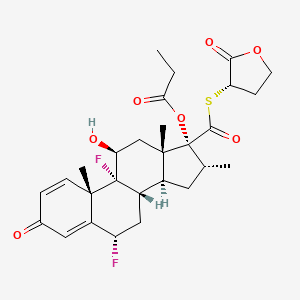

Etiprednol dicloacetate is compared with other soft corticosteroids such as loteprednol etabonate and fluticasone. Unlike traditional corticosteroids, these soft corticosteroids are designed to undergo rapid inactivation in the body, reducing systemic side effects while maintaining local anti-inflammatory efficacy .

Loteprednol etabonate: The first successful soft corticosteroid, designed using the inactive metabolite approach.

Fluticasone: A potent corticosteroid with modifications to enhance local application and reduce systemic activity.

This compound dicloacetate is unique due to its 17α-dichloroacetyl function, which serves as both a pharmacophore and a source of molecular softness, making it a safer alternative for local applications .

Properties

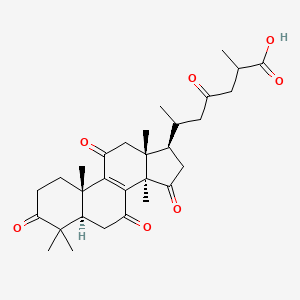

CAS No. |

182069-13-2 |

|---|---|

Molecular Formula |

C22H30O5 |

Molecular Weight |

374.5 g/mol |

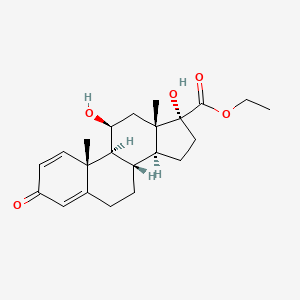

IUPAC Name |

ethyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C22H30O5/c1-4-27-19(25)22(26)10-8-16-15-6-5-13-11-14(23)7-9-20(13,2)18(15)17(24)12-21(16,22)3/h7,9,11,15-18,24,26H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,20-,21-,22-/m0/s1 |

InChI Key |

JTXYEERBIZXLJC-DCJXKKNWSA-N |

Isomeric SMILES |

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |

Canonical SMILES |

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10858060.png)

![(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone](/img/structure/B10858086.png)

![(2S,3S)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858094.png)

![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B10858107.png)

![[2-(11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 4-(nitrooxymethyl)benzoate](/img/structure/B10858125.png)